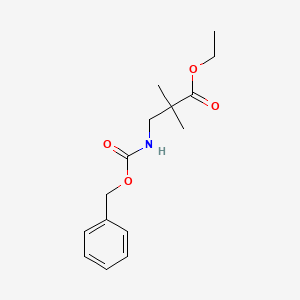

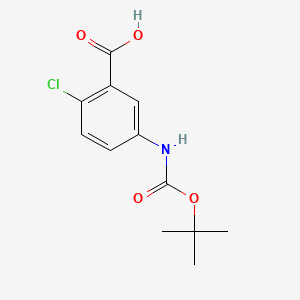

3-((苄氧羰基)氨基)-2,2-二甲基丙酸乙酯

描述

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is a complex organic compound. It is related to other compounds such as Ethyl 1-[[(benzyloxy)carbonyl]amino]-3-cyclopentene-1-carboxylate and Ethyl 3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate , which are used in various chemical reactions and processes .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid, has been reported . The empirical formula is C19H21NO4 and the molecular weight is 327.37 .Chemical Reactions Analysis

The reactions of similar compounds often involve the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid, have been reported . The molecular weight is 223.04 and the IUPAC name is 2-{[((benzyloxy)carbonyl)amino]ethyl}boronic acid .科学研究应用

Comprehensive Analysis of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate Applications:

Cholecystokinin Receptor Antagonism

CBZ-amino acids, including Ethyl N-CBZ-3-amino-2,2-dimethylpropanoate, may serve as cholecystokinin receptor antagonists. This application is significant in the study of digestive enzymes and hormonal regulation within the gastrointestinal system .

Peptide Synthesis

The compound can be utilized in peptide synthesis due to its protective properties. It helps in the formation of peptides without altering the amino acid sequence, which is crucial for creating specific protein structures .

Pharmaceutical Intermediates

It finds use in the production of pharmaceutical intermediates. The protective CBZ group allows for the safe handling and transformation of the compound into various pharmacologically active agents .

Organic Synthesis

This compound is also valuable in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for multi-step chemical reactions .

Amide Formation

Ethyl N-CBZ-3-amino-2,2-dimethylpropanoate can be involved in one-pot amidation processes to efficiently convert protected amines into amides, which are fundamental building blocks in organic chemistry .

Arylamides Synthesis

The compound can react with aryl amines to produce arylamides without racemization. Arylamides have various applications, including as intermediates in pharmaceutical synthesis .

Resin-Bound Peptide Formation

In peptide and protein science, this compound could be used for loading onto functionalized polystyrene resin, leading to resin-bound, protected peptides of desired sequences .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDFJNDHYBYLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)